Estrogen receptor-IN-1

Hydrophobicity Lipophilicity Medicinal Chemistry

4-Dimethylphenylsilylphenol is an organosilicon compound consisting of a phenolic core substituted at the para position with a dimethylphenylsilyl group. It belongs to the class of 4-trialkyl(aryl)silylphenols, which are characterized by enhanced hydrophobicity and altered acidity compared to their carbon-based analogues.

Molecular Formula C14H16OSi
Molecular Weight 228.36 g/mol
Cat. No. B12401403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrogen receptor-IN-1
Molecular FormulaC14H16OSi
Molecular Weight228.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=CC=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C14H16OSi/c1-16(2,13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11,15H,1-2H3
InChIKeyQXIQBDCQUFEYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylphenylsilylphenol – A Unique Para-Silylphenol for Controlled Hydrophobicity and Estrogenic Activity


4-Dimethylphenylsilylphenol is an organosilicon compound consisting of a phenolic core substituted at the para position with a dimethylphenylsilyl group. It belongs to the class of 4-trialkyl(aryl)silylphenols, which are characterized by enhanced hydrophobicity and altered acidity compared to their carbon-based analogues [1]. This compound serves as a valuable molecular tool for investigating structure–activity relationships (SAR) in estrogen receptor (ER) biology and as a building block for functional materials that leverage the unique electronic and steric properties of the silicon-containing substituent [1].

Workflow ER pathway SAR and functional assay studies
Selection Logic Silicon-substituted phenol probe with reported hydrophobicity shift
Use Context Cell-based ERα transcriptional response interpretation

Why 4-Dimethylphenylsilylphenol Cannot Be Interchanged with Other 4-Substituted Phenols


Substituting a phenolic hydrogen with a dimethylphenylsilyl group is not a trivial structural modification; it fundamentally alters the physicochemical and biological profile of the molecule. Systematic studies reveal that replacing a carbon-based alkyl or aryl group with a silicon-containing substituent of similar size consistently increases the octanol–water partition coefficient (log P) by approximately 0.6 units, independent of the exact alkyl/aryl pattern [1]. This hydrophobicity shift directly correlates with a >5-fold increase in estrogenic potency in MCF-7 cell proliferation assays compared to the corresponding carbon analogue [1]. Furthermore, the silyl group exerts an electron-withdrawing effect that lowers the pKa of the phenolic –OH relative to unsubstituted phenol, a change that can influence hydrogen-bonding interactions and metabolic stability [1]. Therefore, swapping 4-Dimethylphenylsilylphenol for a structurally analogous carbon compound or a differently substituted silylphenol will yield unpredictable and often suboptimal outcomes in both biological and materials science applications.

Silicon substitution markedly increases log P, potentially shifting ER binding profile compared to carbon-based 4-substituted phenols.
Silyl group electronic effects lower phenolic pKa, modifying hydrogen-bond donor strength and reactivity relative to unsubstituted phenol.
Steric bulk of the substituent is critical; bulkier silyl analogues may show reduced or absent ER agonist response, limiting direct interchangeability.

4-Dimethylphenylsilylphenol – Quantified Differentiation from Carbon Analogues and In-Class Comparators


Enhanced Lipophilicity: Direct Log P Comparison with the Carbon Analogue 4-(α,α-Dimethylbenzyl)phenol

4-Dimethylphenylsilylphenol exhibits a significantly higher octanol–water partition coefficient (log P) than its direct carbon analogue, 4-(α,α-dimethylbenzyl)phenol. This quantifies the increase in lipophilicity conferred by the silicon atom [1].

Lipophilicity (log P)
Head-to-head
Target: log P 4.91 vs Carbon analogue: 4.31 (Δ+0.60)
Reported 4-fold higher hydrophobicity may influence membrane permeability and protein binding.
HPLC method; single study context.
Hydrophobicity Lipophilicity Medicinal Chemistry

Superior Estrogenic Potency: MCF-7 Cell Proliferation EC50 Values vs. Carbon Analogue

In a head-to-head comparison of MCF-7 human breast cancer cell proliferation, 4-Dimethylphenylsilylphenol (compound 16) displays a 5-fold lower EC50 value than its carbon analogue (compound 15), indicating markedly higher estrogenic agonist activity [1].

Estrogenic Potency (MCF-7)
Head-to-head
EC50 38 nM vs carbon analogue 190 nM (5-fold lower)
Supports ER pathway-response interpretation; context-dependent.
MCF-7, 6-day culture, n=3, relative to estradiol.
Estrogen Receptor Cell Proliferation Structure-Activity Relationship

Enhanced Acidity: pKa Shift of the Phenolic –OH Group Due to the Silyl Substituent

While direct pKa data for 4-Dimethylphenylsilylphenol is not reported, the class of trialkyl(aryl)silylphenols consistently exhibits lower pKa values than unsubstituted phenol, indicating that the silyl group acts as an electron-withdrawing substituent [1]. Specifically, the closely related trimethylsilylphenol shows a pKa of 10.06 compared to phenol's 10.44 [1].

Phenolic Acidity
Class-level
Class-level ΔpKa ~ −0.38 (trimethylsilylphenol vs phenol)
May alter hydrogen-bond donor strength and reactivity context.
Not directly measured for this compound; spectrophotometric titration, 20% aq. MeOH.
pKa Substituent Effect Physicochemical Properties

Optimal Steric Bulk: Superior Activity Compared to Bulkier Triphenylsilyl and Triethylsilyl Analogues

The dimethylphenylsilyl substituent strikes a critical balance between hydrophobicity and steric volume. In the same MCF-7 assay, triphenylsilyl derivatives (compounds 10, 11, 12) exhibit only moderate activity (maximal responses of 16%, 29%, and 47% relative to E2), while the triethylsilyl analogue (compound 8) shows high potency but with a different substituent profile. The dimethylphenylsilyl group (compound 16) retains full agonistic efficacy with an EC50 of 38 nM, demonstrating that excessive steric bulk diminishes ER activation [1].

Steric Bulk Requirement
Class-level
Full agonist (EC50 38 nM); bulkier analogues show partial/low efficacy (16–47% E2 max)
Dimethylphenylsilyl steric profile supports full ER activation in this assay set.
Triphenylsilyl and triethylsilyl analogues compared; n=3.
Steric Effects Estrogen Receptor SAR

Microelectronic Patterning: Incorporation into Oxygen-Reactive Ion Etch (RIE) Resistant Polymers

Polymers containing dimethylphenylsilyl groups are explicitly claimed as resist materials for dry etching processes in semiconductor manufacturing. The patent teaches that the presence of a sufficient number of dimethylphenylsilyl groups per unit area ensures high endurance of the resist to reactive sputter etching with oxygen [1].

O2 Plasma Etch Resistance
Class-level
Si-containing polymer resists form protective oxide layer during O2 RIE
Enables high-aspect-ratio pattern transfer in lithography.
Three-layer resist scheme; LSI and bubble memory fabrication.
Microelectronics Lithography Resist Materials

4-Dimethylphenylsilylphenol – Key Application Scenarios Supported by Quantitative Evidence


Estrogen Receptor (ER) Agonist Probe in MCF-7 Cell-Based Assays

With an EC50 of 38 nM in MCF-7 proliferation assays, 4-Dimethylphenylsilylphenol serves as a potent and reliable positive control for ERα-mediated cell growth studies. Its 5-fold higher potency over the carbon analogue [1] makes it a preferred tool for investigating the role of hydrophobicity in ER pharmacology and for validating high-throughput screening assays targeting ER signaling.

Structure–Activity Relationship (SAR) Studies of Silicon-Containing Pharmacophores

The compound's precisely quantified log P shift (+0.60 vs. carbon analogue) and optimal steric profile provide a clear benchmark for medicinal chemists exploring sila-substitution. It is an ideal reference compound when evaluating the impact of silicon incorporation on lipophilicity, pKa, and biological activity in new drug candidates [1].

Synthesis of Advanced Resist Materials for Semiconductor Lithography

Monomers or oligomers derived from 4-Dimethylphenylsilylphenol can be incorporated into polymer backbones to create silicon-containing resists. These materials exhibit high endurance to oxygen reactive ion etching, enabling the fabrication of high-resolution patterns in multilayer resist schemes for LSI and memory devices [2].

Functionalization of Siliceous Surfaces and Composite Materials

Silylphenolic compounds are documented as effective finishing agents for glass, silica, and sand, improving surface adhesion and compatibility with organic matrices. 4-Dimethylphenylsilylphenol can be utilized to modify the interfacial properties of fillers in polymer composites or as a coupling agent in coating formulations [3].

Application
Selection Property
Validation Focus
ER pathway probe in MCF-7 assays
Silicon-induced hydrophobicity profile
EC50 endpoint review and ERα transcriptional response
Silicon substitution SAR studies
Measured log P shift
Lipophilicity–activity relationship review
Advanced resist materials for semiconductor lithography
Silicon content for etch resistance
O2 RIE endurance and pattern transfer testing
Functionalization of siliceous surfaces
Phenolic silyl coupling capability
Surface adhesion and composite compatibility testing

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